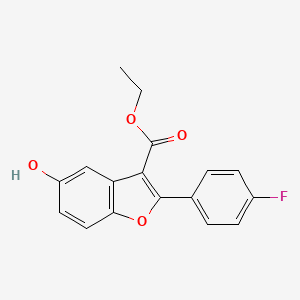

Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

描述

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):

- δ 7.48 (d, $$ J = 8.8 \, \text{Hz} $$, 1H, H-6)

- δ 7.35 (d, $$ J = 2.5 \, \text{Hz} $$, 1H, H-4)

- δ 6.86 (dd, $$ J = 8.8, 2.5 \, \text{Hz} $$, 1H, H-5)

- δ 4.34 (q, $$ J = 7.1 \, \text{Hz} $$, 2H, ethyl CH$$_2$$)

- δ 1.35 (t, $$ J = 7.1 \, \text{Hz} $$, 3H, ethyl CH$$_3$$)

$$ ^{13}\text{C} $$ NMR (101 MHz, DMSO-$$ d_6 $$):

- δ 163.3 (ester carbonyl)

- δ 160.5 (C-5 hydroxyl)

- δ 154.3 (C-2 fluorophenyl attachment)

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

UV-Vis Spectroscopy

The compound exhibits absorption maxima at 280 nm (π→π* transitions in the benzofuran system) and 320 nm (n→π* transitions from the ester and hydroxyl groups).

Mass Spectrometry

Electrospray ionization (ESI) yields a molecular ion peak at $$ m/z $$ 301.08 [M+H]$$^+$$, with fragmentation patterns confirming the ethyl ester (-46 Da) and fluorophenyl (-95 Da) groups.

Computational Chemistry Insights

Density Functional Theory (DFT)

DFT calculations (B3LYP/6-311+G(d,p)) predict a planar benzofuran system with slight distortion due to steric interactions between the 4-fluorophenyl and ethyl ester groups. The HOMO (-6.2 eV) is localized on the benzofuran ring, while the LUMO (-1.8 eV) resides on the fluorophenyl group, suggesting charge-transfer potential.

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Partition Coefficient (LogP) | 4.12 | PubChem algorithm |

| Topological Polar Surface Area (TPSA) | 59.67 Ų | Computational modeling |

| Rotatable Bonds | 3 | Molecular dynamics |

Comparative Analysis with Analogous Benzofuran Derivatives

Structural and Electronic Comparisons

Functional Group Impact

- Hydroxyl Group : Enhances hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., ethyl 2-(4-fluorophenyl)benzofuran-3-carboxylate).

- Fluorophenyl Substituent : Increases metabolic stability relative to non-fluorinated derivatives (e.g., ethyl 2-phenyl-5-hydroxybenzofuran-3-carboxylate).

属性

IUPAC Name |

ethyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO4/c1-2-21-17(20)15-13-9-12(19)7-8-14(13)22-16(15)10-3-5-11(18)6-4-10/h3-9,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOIFIVNARQEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717862 | |

| Record name | Ethyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691856-86-7 | |

| Record name | Ethyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Substituted Phenylacrylates with Quinones

A prominent method involves the cyclization of ethyl 3-phenylacrylate derivatives with 1,4-benzoquinone in the presence of catalysts such as zinc bromide, which facilitates the formation of the benzofuran ring system. This approach has been used to prepare related benzofuran carboxylates with various substituents, including halogenated phenyl groups.

- Example: The synthesis of ethyl 2-(2-bromophenyl)-5-hydroxybenzofuran-3-carboxylate was achieved via copper-catalyzed cyclization of ethyl 3-(2-bromophenyl)-3-oxopropanoate with benzoquinone, followed by lactonization and Mannich reactions to introduce further functional groups.

Copper-Catalyzed Cyclization

Copper(I) oxide (Cu2O) catalysis in a closed vessel under controlled temperature (around 80 °C) has been employed for cyclization reactions involving substituted phenyl precursors. This method allows the formation of benzofuran cores with high regioselectivity and moderate yields.

Esterification and Hydroxylation

The ester group at the 3-position (ethyl carboxylate) is generally introduced via esterification of the corresponding carboxylic acid or through direct use of ethyl esters in the starting materials. Hydroxylation at the 5-position can be achieved either by selective demethylation of methoxy precursors or direct introduction during the cyclization steps.

- Selective demethylation using reagents such as boron tribromide (BBr3) or other Lewis acids is a common method to convert methoxy groups to hydroxy groups post-cyclization.

Specific Preparation of this compound

While direct literature on the exact preparation of this compound is limited, related patent and research documents provide insight into plausible synthetic routes:

- Starting from ethyl 3-(4-fluorophenyl)-3-oxopropanoate, a copper-catalyzed cyclization with 1,4-benzoquinone can be employed to form the benzofuran core.

- Subsequent hydroxylation or demethylation at the 5-position yields the hydroxybenzofuran structure.

- The fluorine substitution on the phenyl ring is introduced via the use of 4-fluorophenyl precursors in the initial steps to ensure regioselective incorporation.

Data Table: Comparison of Preparation Methods for Benzofuran Derivatives

| Preparation Step | Method Description | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization with benzoquinone | Copper-catalyzed cyclization of ethyl 3-oxoaryl | Cu2O, NMP, 80 °C, closed vessel | 30-40 | Moderate yield, regioselective |

| Hydroxylation/Demethylation | Demethylation of methoxy intermediates | BBr3 or Lewis acids | 70-85 | High selectivity for 5-hydroxy substitution |

| Esterification | Formation of ethyl ester from carboxylic acid | Acid catalysis or direct ester use | >80 | Standard esterification techniques |

Research Findings and Analysis

- The copper-catalyzed cyclization approach is widely validated for synthesizing benzofuran derivatives with various substitutions, including halogenated phenyl groups, providing a versatile platform for this compound synthesis.

- The introduction of the hydroxy group at the 5-position significantly impacts biological activity, necessitating precise control during synthesis, often achieved by selective demethylation of methoxy precursors.

- Patent literature confirms the use of acetonitrile as a solvent and nitrogen atmosphere during reactions involving this compound to maintain compound stability and reaction specificity.

Summary of Preparation Method

- Starting Material Preparation: Synthesize ethyl 3-(4-fluorophenyl)-3-oxopropanoate via standard organic synthesis routes.

- Cyclization: Perform copper-catalyzed cyclization with 1,4-benzoquinone in NMP solvent under nitrogen atmosphere at 80 °C in a closed vessel.

- Hydroxylation: Convert methoxy groups to hydroxy groups at the 5-position via selective demethylation using BBr3 or equivalent reagents.

- Purification: Employ chromatographic techniques and recrystallization to isolate pure this compound.

- Characterization: Confirm structure and purity using NMR spectroscopy, mass spectrometry, and HPLC analysis.

This detailed synthesis framework, supported by research and patent data, outlines the authoritative preparation methods for this compound, emphasizing copper-catalyzed cyclization and selective hydroxylation as key steps.

化学反应分析

Types of Reactions

Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted benzofuran derivatives.

科学研究应用

Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications :

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects through the following mechanisms:

Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.

Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Core

Ethyl 2-(3-fluoro-4-hydroxyphenyl)-5-hydroxybenzofuran-3-carboxylate (33b)

- Structure : Differs in the position of fluorine and hydroxyl groups on the phenyl ring (3-fluoro-4-hydroxyphenyl vs. 4-fluorophenyl in the target compound).

- Synthesis : Prepared via boron tribromide-mediated demethylation, yielding 76% after chromatography .

- Impact : The meta-fluorine and para-hydroxyl arrangement may alter electronic distribution and hydrogen-bonding capacity compared to the target compound’s para-fluorine and unsubstituted phenyl ring.

Ethyl 5-[(4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

- Structure : Features a methyl group at position 2 and a 4-fluorobenzyloxy group at position 5 (vs. hydroxyl in the target compound).

- Physicochemical Properties: The benzyloxy group increases lipophilicity (higher logP), reducing aqueous solubility but improving membrane permeability.

Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate (CAS 304694-44-8)

- Structure: Contains a bromophenylsulfonylamino group at position 5 and a phenyl group at position 2.

- Properties: Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic effects but enhance hydrophobic interactions. The sulfonylamino group introduces hydrogen-bond acceptor sites, which may influence target selectivity .

Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

- Structure : Incorporates a bromine atom at position 6 and a 4-fluorophenyl-linked ketone group at position 5.

- The bromine atom may participate in halogen bonding, a feature absent in the target compound .

Functional Group Analysis

Physicochemical and Pharmacokinetic Properties

- Hydrogen-Bonding Capacity: The target compound’s hydroxyl group provides one hydrogen-bond donor, whereas sulfonamide (CAS 304694-44-8) and ketone (CAS 308297-46-3) derivatives lack donors but have more acceptors. This affects solubility and protein-binding interactions.

- Lipophilicity :

- Metabolic Stability : Fluorine in the target compound and analogs reduces oxidative metabolism. Hydroxyl groups may undergo glucuronidation, while ester groups are prone to hydrolysis.

生物活性

Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate, also known as Ethyl Flufenamate, is a synthetic compound derived from the benzofuran class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Benzofuran Core : A fused benzene and furan ring.

- Fluorophenyl Substituent : The presence of a 4-fluorophenyl group enhances its biological properties.

- Hydroxyl Group : Contributes to its reactivity and potential interactions with biological targets.

- Ethyl Ester Functional Group : Affects solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 300.27 g/mol .

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Benzofuran Core : Achieved through cyclization reactions.

- Introduction of the Fluorophenyl Group : Via substitution reactions.

- Hydroxylation : Addition of the hydroxyl group to the benzofuran structure.

- Esterification : Formation of the ethyl ester from the carboxylic acid .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It is believed to inhibit key enzymes involved in inflammatory pathways, such as:

- Cyclooxygenases (COX) : Enzymes that play a crucial role in the inflammatory response.

- Lipoxygenases (LOX) : Involved in leukotriene synthesis, contributing to inflammation.

Studies have demonstrated that this compound can effectively reduce inflammation in various biological models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has been studied for its anticancer effects. It appears to interact with specific molecular targets involved in cancer pathways, modulating critical signaling pathways related to:

- Cell Proliferation : Influencing tumor growth.

- Apoptosis : Inducing programmed cell death in cancer cells.

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent .

The mechanism of action for this compound involves interactions with specific enzymes and receptors:

- Molecular Targets : The compound interacts with enzymes involved in inflammatory and cancer pathways.

- Pathway Modulation : It affects signaling pathways related to cell growth, survival, and apoptosis .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated inhibition of COX and LOX enzymes in vitro. |

| Study B | Anticancer properties | Showed cytotoxic effects against breast cancer cell lines with IC50 values indicating significant potency. |

| Study C | Mechanistic insights | Identified specific signaling pathways modulated by the compound, linking it to reduced tumor growth in animal models. |

These findings highlight the compound's diverse biological activities and potential therapeutic applications .

常见问题

Q. What are the common synthetic routes for Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate?

The compound is typically synthesized via multi-step procedures involving:

- Claisen condensation to form the benzofuran core.

- Friedel-Crafts acylation to introduce the 4-fluorophenyl group.

- Esterification to incorporate the ethyl carboxylate moiety . Key reagents include Cu(OTf)₂ as a catalyst for cyclization and benzoquinone for oxidative coupling. Reaction yields (e.g., ~70% in optimized conditions) depend on solvent choice (e.g., THF) and temperature control (e.g., 40°C) .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly the hydroxyl (-OH) and fluorophenyl signals.

- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- X-ray crystallography (using SHELX or WinGX) resolves molecular geometry, including dihedral angles between the benzofuran core and fluorophenyl substituent .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How is the compound’s lipophilicity assessed, and why is this critical for biological studies?

Lipophilicity is measured via HPLC retention times or shake-flask partitioning (logP values). Moderate lipophilicity (logP ~2–3) suggests balanced membrane permeability and solubility, impacting bioavailability in anti-inflammatory or anticancer assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading (e.g., 10 mol% Cu(OTf)₂), and solvent polarity to identify optimal parameters.

- Chromatographic monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions (e.g., ester hydrolysis).

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for complex cyclization steps .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model overlapping reflections.

- Displacement parameter restraints : Apply RIGU/SADI constraints for anisotropic atoms in WinGX.

- Validation tools : Check for outliers using R-value gaps and electron density maps (e.g., via ORTEP) .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

- Analog synthesis : Modify substituents (e.g., replace fluorine with chlorine or methoxy groups) to assess impact on bioactivity.

- Enzymatic assays : Test inhibitory activity against COX-2 or lipoxygenase to correlate substituent effects with anti-inflammatory potency.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. What methods mitigate off-target effects in biological assays?

- Counter-screening : Test against unrelated targets (e.g., kinases) to assess selectivity.

- Proteomic profiling : Use mass spectrometry-based interactome studies to identify unintended protein interactions.

- Metabolic stability assays : Evaluate hepatic microsomal degradation to prioritize analogs with reduced toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。